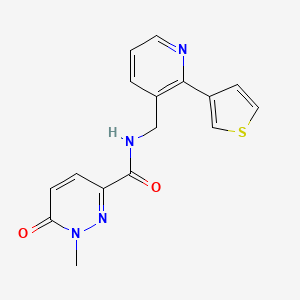
N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. ODT is a derivative of tramadol, which is a widely used pain medication. ODT has been shown to be more effective than tramadol in relieving pain, and it is also less likely to cause addiction and respiratory depression.
Applications De Recherche Scientifique
High-Performance Liquid Chromatography and Mass Spectrometry
A study by Poklis, J. et al. (2013) developed a high-performance liquid chromatography triple quadrupole mass spectrometry (HPLC/MS/MS) method for detecting and quantifying N-benzyl phenethylamine derivatives, including N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, in serum of intoxicated patients. This method is pivotal for clinical toxicology testing.
Chemical Structure Analysis
Ross, J. et al. (1996) in their work “N,N'-Bis[trans-2-phenyl-5-(triphenylstannylmethoxymethyl)-1,3-dioxan-5-yl]ethanediamide” explored the structure of a compound related to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, providing insights into its chemical properties and potential applications in materials science.
Oxotechnetium(V) Complex Formation
Alla, M. et al. (1990) in their study “Preparation and Characterization of a New Oxotechnetium(V) Complex of Ethanediamide N,N′-bis(2-hydroxyethyl)” synthesized a new technetium oxo complex of ethanediamide N,N'-bis(2hydroxyethyl), which includes a structure analogous to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide. This research is significant for the development of new compounds in nuclear medicine.
Stereoisomeric Platinum(II) Complexes
Müller, R. et al. (1991) in their work “Stereoisomeric Dichloro[1‐(hydroxyphenyl)‐2‐phenyl‐1,2‐ethanediamine]platinum(II) Complexes, Part I: Synthesis” focused on synthesizing stereo-isomeric platinum(II) complexes with compounds related to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide. This study contributes to the field of coordination chemistry and its potential applications in catalysis and pharmaceuticals.
Metabolic Studies
Hu, Y. and Kupfer, D. (2002) investigated the metabolism of methoxychlor, a compound structurally related to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, with human cytochrome P450s. Their study, “Metabolism of the endocrine disruptor pesticide methoxychlor by human P450s”, reveals important insights into how similar compounds are metabolized in the human body, which is crucial for understanding potential health effects.
Reductive Dechlorination by Bacterial Species
Yim, Y. et al. (2008) conducted a study titled “Reductive Dechlorination of Methoxychlor and DDT by Human Intestinal Bacterium Eubacterium limosum Under Anaerobic Conditions”, which examined the metabolic fate of compounds like methoxychlor, similar to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, in the human intestinal gut. This research is significant for understanding the environmental and health implications of such compounds.
Propriétés
IUPAC Name |
N'-(2-methoxyphenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-15-10-6-5-9-14(15)19-17(21)16(20)18-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDPNYJCEGAGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2362579.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1H-benzo[d]imidazole](/img/structure/B2362583.png)


![N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2362586.png)

![3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2362588.png)
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2362589.png)
![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)

![1-methyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362596.png)
